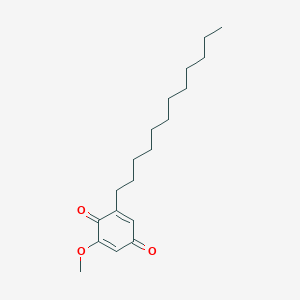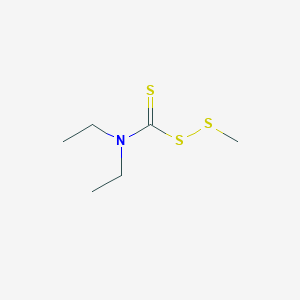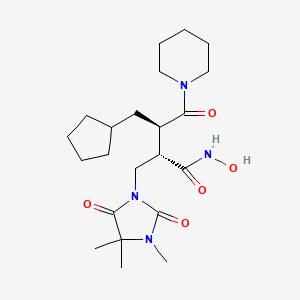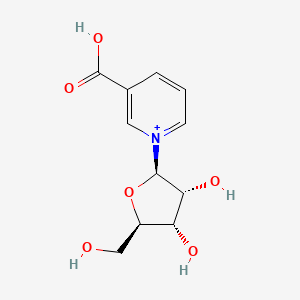
D-ribosylnicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-ribosylnicotinic acid is a pyridine nucleoside consisting of nicotinic acid with a beta-D-ribofuranosyl moiety at the 1-position. It has a role as a mouse metabolite. It derives from a nicotinic acid. It is a conjugate acid of a D-ribosylnicotinate.
Nicotinate D-ribonucleoside, also known as nicotinic acid riboside or beta-D-ribosylnicotinate, belongs to the class of organic compounds known as glycosylamines. Glycosylamines are compounds consisting of an amine with a beta-N-glycosidic bond to a carbohydrate, thus forming a cyclic hemiaminal ether bond (alpha-amino ether). Nicotinate D-ribonucleoside is slightly soluble (in water) and a moderately acidic compound (based on its pKa). Nicotinate D-ribonucleoside has been primarily detected in feces. Nicotinate D-ribonucleoside exists in all eukaryotes, ranging from yeast to humans. Nicotinate D-ribonucleoside participates in a number of enzymatic reactions. In particular, Nicotinate D-ribonucleoside can be converted into nicotinic acid mononucleotide through its interaction with the enzyme nicotinamide riboside kinase 1. Furthermore, Nicotinate D-ribonucleoside can be biosynthesized from nicotinic acid mononucleotide through its interaction with the enzyme cytosolic purine 5'-nucleotidase. Finally, Nicotinate D-ribonucleoside can be converted into nicotinate beta-D-ribonucleotide through the action of the enzyme nicotinamide riboside kinase. In humans, nicotinate D-ribonucleoside is involved in the nicotinate and nicotinamide metabolism pathway.
科学的研究の応用
Potential Biomedical Applications
D-ribosylnicotinic acid, due to its structural components, could be explored in the context of therapeutic nucleic acids. Research into DNA and RNA as therapeutic agents highlights the importance of such compounds in developing treatments based on gene therapy, antisense oligonucleotides, and other nucleic acid-based strategies (Sridharan & Gogtay, 2016). These therapeutic approaches utilize the unique capabilities of nucleic acids to regulate gene expression, offering potential treatments for a wide range of diseases.
Biochemical Engineering Applications
The biochemical modification of nucleic acids, including the manipulation of sialic acids, showcases the potential for engineering biological molecules for specific functions. This includes the development of novel biomarkers and therapeutic agents by altering the biochemical properties of cells' surface molecules (Keppler et al., 2001). Such modifications can significantly impact the interaction between cells and their environment, highlighting the potential for D-ribosylnicotinic acid in similar biochemical engineering applications.
Luminescence and Coordination Chemistry
The study of isonicotinic acid and its coordination complexes with metals like silver demonstrates the potential for creating materials with unique optical properties. These complexes can exhibit fluorescence, which has applications in sensing, imaging, and material science (Yuan & Liu, 2005). Given the structural similarity, D-ribosylnicotinic acid could also serve as a ligand in coordination chemistry, leading to new materials with potentially useful optical and electronic properties.
特性
製品名 |
D-ribosylnicotinic acid |
|---|---|
分子式 |
C11H14NO6+ |
分子量 |
256.23 g/mol |
IUPAC名 |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylic acid |
InChI |
InChI=1S/C11H13NO6/c13-5-7-8(14)9(15)10(18-7)12-3-1-2-6(4-12)11(16)17/h1-4,7-10,13-15H,5H2/p+1/t7-,8-,9-,10-/m1/s1 |
InChIキー |
PUEDDPCUCPRQNY-ZYUZMQFOSA-O |
異性体SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)O |
SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)O)O)C(=O)O |
正規SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)O)O)C(=O)O |
物理的記述 |
Solid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






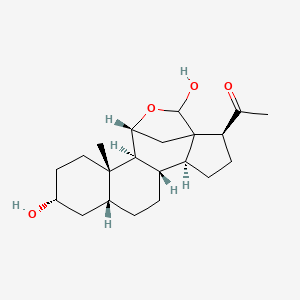

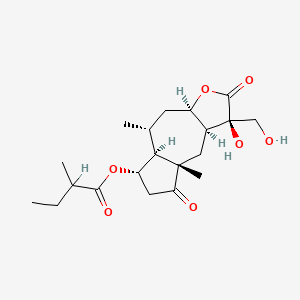

![Urea, N-[bis(1-aziridinyl)phosphinyl]-N'-phenyl-](/img/structure/B1198026.png)
![3-[(3aS,4S,7aS)-7a-methyl-5-oxo-2,3,3a,4,6,7-hexahydro-1H-inden-4-yl]propanoic acid](/img/structure/B1198027.png)
![(2S,3R,4R,5R)-4-[(2S,3S,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal](/img/structure/B1198029.png)
